![molecular formula C20H13ClN2O3S2 B2795036 4-chloro-N-[(5Z)-5-(2H-chromen-3-ylmethylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]benzamide CAS No. 900135-19-5](/img/structure/B2795036.png)

4-chloro-N-[(5Z)-5-(2H-chromen-3-ylmethylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]benzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

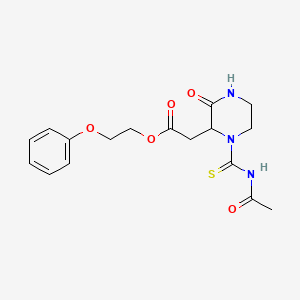

This compound is a complex organic molecule that contains several functional groups, including a chlorobenzamide, a thiazolidinone, and a chromene . These functional groups suggest that the compound may have interesting chemical and biological properties.

Molecular Structure Analysis

The molecular structure of this compound is quite complex, with multiple ring systems and functional groups. The presence of these groups can significantly influence the compound’s physical and chemical properties .Physical and Chemical Properties Analysis

The physical and chemical properties of a compound are determined by its molecular structure. The presence of the chlorobenzamide, thiazolidinone, and chromene groups in this compound suggest that it may have interesting properties, such as fluorescence or biological activity .Wissenschaftliche Forschungsanwendungen

Ultrasound-Promoted Synthesis and Cytotoxic Activity

The compound has been involved in the ultrasound-promoted synthesis of new thiazole derivatives bearing a coumarin nucleus. This innovative method demonstrates the rapid synthesis of compounds with potential cytotoxic activities against human cells. For example, a thiazole derivative showed potent cytotoxic activity against HaCaT cells (human keratinocytes), highlighting its potential in cancer research and therapy (Gomha & Khalil, 2012).

Potential as Adenosine Receptor Ligands

Research into chromone–thiazole hybrids, closely related to the chemical structure of interest, has shown these compounds to be potential ligands for human adenosine receptors. The synthesis of these hybrids from chromone-2-carboxylic acid through different amidation methods indicates their significance in developing new therapeutic agents (Cagide, Borges, Gomes, & Low, 2015).

Anticancer Activity

Derivatives of the compound have demonstrated proapoptotic activities, particularly against melanoma cell lines. A specific derivative exhibited significant growth inhibition at low concentrations, showcasing its potential as an anticancer agent. Additionally, the compound was evaluated for its ability to inhibit several human carbonic anhydrase isoforms, further indicating its therapeutic potential (Yılmaz et al., 2015).

Synthesis of Novel Chromenones with Antitumor Activity

Novel chromenone derivatives bearing benzothiazole moiety, synthesized from the compound, were assessed for their antitumor activities against various cancer cell lines. Some compounds showed significant activities, comparable to the standard drug doxorubicin, against lung and colon cancer cells. This research opens new avenues for cancer therapy (El‐Helw et al., 2019).

Green Chemistry Synthesis

The compound has been synthesized through reactions that align with green chemistry principles, using water as the reaction medium and achieving nearly quantitative yields. This approach not only highlights the compound's diverse synthetic accessibility but also its potential environmental benefits (Horishny & Matiychuk, 2020).

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

4-chloro-N-[(5Z)-5-(2H-chromen-3-ylmethylidene)-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H13ClN2O3S2/c21-15-7-5-13(6-8-15)18(24)22-23-19(25)17(28-20(23)27)10-12-9-14-3-1-2-4-16(14)26-11-12/h1-10H,11H2,(H,22,24)/b17-10- |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YPPLXSSCYGNEOO-YVLHZVERSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=CC2=CC=CC=C2O1)C=C3C(=O)N(C(=S)S3)NC(=O)C4=CC=C(C=C4)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C(=CC2=CC=CC=C2O1)/C=C\3/C(=O)N(C(=S)S3)NC(=O)C4=CC=C(C=C4)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H13ClN2O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

428.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[(4-Methoxythian-4-yl)methyl]-3,5-dimethylbenzamide](/img/structure/B2794953.png)

![N-[2-(1-benzothiophen-2-yl)-2-hydroxypropyl]benzenesulfonamide](/img/structure/B2794956.png)

![(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)(piperazin-1-yl)methanone hydrochloride](/img/structure/B2794958.png)

![N-(2,5-difluorophenyl)-2-[8-(2-methylphenoxy)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]acetamide](/img/structure/B2794959.png)

![N-[3-(1-hexynyl)phenyl]cyclopropanecarboxamide](/img/structure/B2794960.png)

![5-chloro-N-(4-fluoro-1,3-benzothiazol-2-yl)-2-methoxy-N-[(oxolan-2-yl)methyl]benzamide](/img/structure/B2794967.png)

![4-methyl-N-[(4-methyl-5-{[3-(trifluoromethyl)benzyl]sulfanyl}-4H-1,2,4-triazol-3-yl)methyl]benzenesulfonamide](/img/structure/B2794972.png)

![8-[4-(furan-2-carbonyl)piperazin-1-yl]-3-methyl-7-{2-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]ethyl}-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2794973.png)